molecular formula C23H18ClNO7 B4737671 4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate

4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate

Cat. No.: B4737671
M. Wt: 455.8 g/mol
InChI Key: ZWZGVKROJWFZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate is an organic compound with a complex structure, featuring both ester and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate typically involves multi-step organic reactions. One common approach is the esterification of 4-(ethoxycarbonyl)benzyl alcohol with 3-(2-chloro-6-nitrophenoxy)benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of carboxylic acid and alcohol from the ester group.

    Substitution: Formation of new compounds with different functional groups replacing the chloro group.

Scientific Research Applications

4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate involves its interaction with various molecular targets. The ester and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(ethoxycarbonyl)benzyl 4-(2-chloro-6-nitrophenoxy)benzoate
  • 4-(ethoxycarbonyl)benzyl 3-(2-chloro-4-nitrophenoxy)benzoate

Uniqueness

4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate is unique due to its specific substitution pattern and the presence of both ester and nitro groups

Properties

IUPAC Name

(4-ethoxycarbonylphenyl)methyl 3-(2-chloro-6-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO7/c1-2-30-22(26)16-11-9-15(10-12-16)14-31-23(27)17-5-3-6-18(13-17)32-21-19(24)7-4-8-20(21)25(28)29/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZGVKROJWFZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate
Reactant of Route 2
Reactant of Route 2
4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate
Reactant of Route 3
Reactant of Route 3
4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate
Reactant of Route 4
Reactant of Route 4
4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate
Reactant of Route 5
Reactant of Route 5
4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(ethoxycarbonyl)benzyl 3-(2-chloro-6-nitrophenoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.